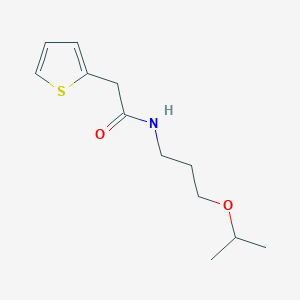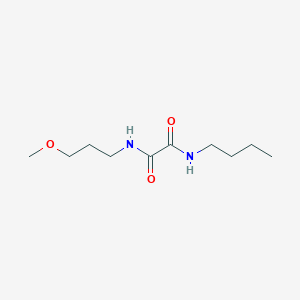
N-(3-isopropoxypropyl)-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-isopropoxypropyl)-2-(2-thienyl)acetamide, commonly known as Tianeptine, is a pharmaceutical compound with a unique mechanism of action. It was first discovered in the 1960s and has been used for the treatment of depression and anxiety in many countries. Tianeptine is a selective serotonin reuptake enhancer, which means that it increases the amount of serotonin available in the brain.
Mécanisme D'action
Tianeptine's mechanism of action is unique compared to other antidepressants. It enhances the reuptake of serotonin, but it also has an effect on glutamate receptors. Tianeptine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and the formation of new neurons.
Biochemical and Physiological Effects:
Tianeptine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and noradrenaline in the brain. Tianeptine has also been shown to reduce the levels of cortisol, a stress hormone. It has been suggested that Tianeptine's effects on cortisol may contribute to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Tianeptine has a number of advantages for lab experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. Tianeptine has also been shown to be effective in a number of animal models of depression and anxiety. However, there are some limitations to using Tianeptine in lab experiments. It has a short half-life, which can make dosing difficult. Tianeptine also has a narrow therapeutic window, which means that it can be toxic at high doses.
Orientations Futures
There are a number of future directions for research on Tianeptine. One area of interest is its effects on neuroplasticity and the formation of new neurons. Tianeptine has been shown to increase the expression of BDNF, which is important for these processes. Another area of interest is Tianeptine's effects on inflammation. There is evidence to suggest that Tianeptine may have anti-inflammatory effects, which could be beneficial in a number of conditions. Finally, there is interest in developing new formulations of Tianeptine that have a longer half-life and a wider therapeutic window.
In conclusion, Tianeptine is a unique pharmaceutical compound that has been extensively studied for its antidepressant and anxiolytic effects. Its mechanism of action is well-characterized, and it has a number of advantages for lab experiments. There are a number of future directions for research on Tianeptine, including its effects on neuroplasticity, inflammation, and the development of new formulations.
Méthodes De Synthèse
The synthesis of Tianeptine involves several steps, including the reaction of 2-thiophene carboxylic acid with isopropylamine to form the corresponding amide. This amide is then reacted with 3-chloropropanol to form the final product, Tianeptine. The synthesis of Tianeptine is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
Tianeptine has been extensively studied for its antidepressant and anxiolytic effects. It has been shown to be effective in the treatment of major depressive disorder, anxiety disorders, and post-traumatic stress disorder. Tianeptine has also been studied for its effects on cognition, memory, and neuroplasticity.
Propriétés
IUPAC Name |
N-(3-propan-2-yloxypropyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-10(2)15-7-4-6-13-12(14)9-11-5-3-8-16-11/h3,5,8,10H,4,6-7,9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKYYXBHXMDTMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(propan-2-yloxy)propyl]-2-(thiophen-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide](/img/structure/B5236548.png)
![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5236559.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[2-(hydroxymethyl)-4-pyridinyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5236567.png)

![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5236584.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5236586.png)
![3-bromo-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5236599.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5236605.png)
![N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide](/img/structure/B5236613.png)
![{4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol](/img/structure/B5236614.png)

![N-[(2-methylphenyl)(phenyl)methyl]urea](/img/structure/B5236619.png)
